4-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(4-methoxyphenyl)hexahydrothieno[3,4-b]pyrazin-2(1H)-one 6,6-dioxide
Description
The compound 4-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(4-methoxyphenyl)hexahydrothieno[3,4-b]pyrazin-2(1H)-one 6,6-dioxide belongs to the hexahydrothieno[3,4-b]pyrazine-2(1H)-one 6,6-dioxide family, characterized by a bicyclic framework combining a thienopyrazine core with sulfone and lactam functionalities. The compound features a benzo[d][1,3]dioxol-5-ylmethyl group at position 4 and a 4-methoxyphenyl substituent at position 1, which contribute to its unique electronic and steric profile. Synthetic routes for analogous compounds involve multi-step processes, including cyclization and substitution reactions, as reported by Shaitanov et al. for derivatives of this class .
Properties
IUPAC Name |
1-(1,3-benzodioxol-5-ylmethyl)-4-(4-methoxyphenyl)-6,6-dioxo-4a,5,7,7a-tetrahydro-2H-thieno[3,4-b]pyrazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O6S/c1-27-16-5-3-15(4-6-16)23-18-12-30(25,26)11-17(18)22(10-21(23)24)9-14-2-7-19-20(8-14)29-13-28-19/h2-8,17-18H,9-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDOVWQYFZGCGDH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C3CS(=O)(=O)CC3N(CC2=O)CC4=CC5=C(C=C4)OCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(4-methoxyphenyl)hexahydrothieno[3,4-b]pyrazin-2(1H)-one 6,6-dioxide represents a class of heterocyclic compounds that have garnered attention in medicinal chemistry due to their potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be described as follows:
- Molecular Formula: C20H24N2O5S
- Molecular Weight: 392.48 g/mol
- CAS Number: 107534-93-0
The unique arrangement of the benzo[d][1,3]dioxole moiety combined with the hexahydrothieno and pyrazinone frameworks contributes to its biological activity.
Biological Activity Overview
The biological activity of this compound has been investigated across various studies, revealing its potential in several therapeutic areas:
Anticancer Activity
Research has indicated that derivatives of thieno[3,4-b]pyrazine exhibit significant cytotoxic effects against various cancer cell lines. For example, a study demonstrated that similar compounds showed IC50 values in the micromolar range against human breast adenocarcinoma (MCF-7) and colorectal carcinoma (HCT-116) cell lines .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | MCF-7 | 16.19 ± 1.35 |
| Compound B | HCT-116 | 17.16 ± 1.54 |
Antimicrobial Activity
The compound has also been evaluated for antimicrobial properties. A related structure was found to exhibit antibacterial activity against Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum efficacy . The mechanism is believed to involve disruption of bacterial cell membranes.
Neuropharmacological Effects
Studies on benzodiazepine derivatives have shown that modifications in the structure can lead to enhanced affinity for GABA receptors. This suggests that our compound may exhibit anxiolytic or anticonvulsant properties due to potential interactions with central nervous system receptors .
The proposed mechanism of action for this compound involves:
- Receptor Binding : Interaction with GABA_A receptors may enhance inhibitory neurotransmission.
- Cell Cycle Interference : The compound may induce apoptosis in cancer cells by disrupting cell cycle progression.
- Antioxidant Activity : Some derivatives have shown potential as antioxidants, reducing oxidative stress in cells.
Case Studies and Research Findings
Several studies have highlighted the biological activities associated with this class of compounds:
- Cytotoxicity Study : A recent study synthesized a series of thieno[3,4-b]pyrazine derivatives and tested them against cancer cell lines. The most active compounds demonstrated significant cytotoxicity, leading to further exploration of their structure-activity relationships (SAR) .
- Antimicrobial Evaluation : Another study focused on the antimicrobial properties of related compounds and found promising results against Staphylococcus aureus and Escherichia coli, indicating potential therapeutic applications in infectious diseases .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
To contextualize the target compound, we analyze its structural analogs with modifications at positions 1 and 4 of the hexahydrothieno[3,4-b]pyrazine-2(1H)-one 6,6-dioxide core. Key comparisons are summarized below:
Table 1: Structural and Functional Comparison of Analogs
Key Observations:
Substituent Effects on Lipophilicity: The benzo[d][1,3]dioxol-5-ylmethyl group in the target compound introduces significant lipophilicity, which may enhance membrane permeability but reduce aqueous solubility. The 2-fluorophenethyl substituent in combines lipophilic and electronegative properties, which could improve binding affinity to hydrophobic enzyme pockets .
Conversely, the 3-chlorophenyl group in introduces electron-withdrawing effects, which might alter charge distribution in target interactions . The isobutyl chain in reduces steric bulk compared to aromatic substituents, possibly favoring entropic gains in molecular recognition .
Synthetic Accessibility: Derivatives with aliphatic substituents (e.g., isobutyl) may be synthesized more readily via alkylation reactions, whereas aromatic substitutions (e.g., benzodioxolylmethyl) require coupling strategies such as Suzuki-Miyaura or Ullmann reactions, as inferred from Shaitanov’s methodologies .
Research Findings and Implications
Structural Diversity and Pharmacological Potential:
- The hexahydrothieno[3,4-b]pyrazine-2(1H)-one 6,6-dioxide scaffold is highly tunable, with substituent variations directly impacting physicochemical and pharmacological properties.
- Fluorinated analogs (e.g., ) align with modern drug design principles, where fluorine atoms improve metabolic stability and bioavailability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
